molecular formula C10H12ClNO B2365568 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride CAS No. 2060035-46-1

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride

Cat. No.: B2365568
CAS No.: 2060035-46-1
M. Wt: 197.66
InChI Key: XCBARTVPLSYEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

    Reduction: It can be reduced to form decahydroisoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.

    Reduction: Catalytic hydrogenation is often employed for reduction reactions.

    Substitution: Alkyl halides are typically used in substitution reactions to form N-alkylated derivatives.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential neuroprotective effects and role in neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    Nomifensine: A tetrahydroisoquinoline derivative with antidepressant properties.

    Diclofensine: Another tetrahydroisoquinoline derivative with stimulant effects.

Uniqueness

3-Methyl-5,6,7,8-tetrahydroisoquinolin-8-one hydrochloride is unique due to its specific substitution pattern and its potential therapeutic applications, particularly in the field of oncology . Its ability to inhibit key enzymes involved in cancer cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-isoquinolin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-10(12)9(8)6-11-7;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBARTVPLSYEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)CCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.